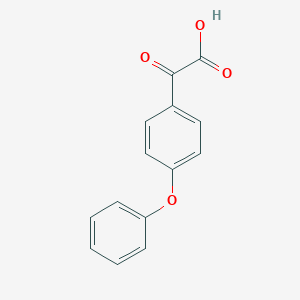
2-Oxo-2-(4-phenoxyphenyl)acetic acid
Vue d'ensemble
Description
“2-Oxo-2-(4-phenoxyphenyl)acetic acid” is a chemical compound with the molecular formula C14H10O4 . It is also known by other names such as “2-(4-Phenoxyphenyl)acetic acid” and "Acetic acid, 2-phenoxy-" . It is used in research and development .
Molecular Structure Analysis
The molecular structure of “2-Oxo-2-(4-phenoxyphenyl)acetic acid” is based on the molecular formula C14H10O4 . The exact 3D structure is not provided in the search results.Applications De Recherche Scientifique
Steroid Metabolism : "2-oxo-cis-4-hexenoic acid," closely related to "2-Oxo-2-(4-phenoxyphenyl)acetic acid," plays a crucial role in the microbial degradation of steroid ring A, indicating its potential in steroid metabolism studies (Coulter & Talalay, 1968).
Catalytic Applications : Certain derivatives, like "[4-Iodo-3-(isopropylcarbamoyl)phenoxy]acetic acid," are used as catalysts for oxidative cleavage processes, showcasing their reactivity and efficiency in synthetic chemistry (Yakura et al., 2018).
Antimicrobial Activity : Novel derivatives of 2-(4-formyl-2-methoxyphenoxy) acetic acid have been found to possess significant antimicrobial activity against various microorganisms, highlighting their potential in developing new antimicrobial agents (Noolvi et al., 2016).
Asymmetric Hydrogenation : This compound has been used in the asymmetric hydrogenation of 2-oxo-4-arylbut-3-enoic acids, aiding in the efficient synthesis of intermediates for ACE inhibitors, which are vital in pharmaceuticals (Zhu et al., 2010).
Antidiabetic Potential : Oxyiminoacetic acid derivatives, related to 2-Oxo-2-(4-phenoxyphenyl)acetic acid, have shown potent antidiabetic properties, particularly their activity at PPAR-gamma and their effectiveness in reducing plasma glucose and triglyceride levels (Imoto et al., 2002).
Anti-Inflammatory Applications : A study on (4-nitrophenoxy)acetic acid and its dioxomolybdenum(VI) complex suggests potential use as novel anti-inflammatory agents (Xiao-qiang He, 2013).
Biological Thiol Identification : The methyl ester of 4-(6-methoxynaphthalen-2-yl)-4-oxo-2-butenoic acid has been effective in identifying biologically important thiols in pharmaceutical formulations, offering a method for separation and detection through fluorescent adducts (Gatti et al., 1990).
Diuretic Properties : Certain derivatives, specifically (E)-[4-(3-oxo-1-alkenyl)phenoxy]acetic acids, have shown promising diuretic properties in animal studies, increasing water and sodium excretion (Bicking et al., 1976).
Anti-inflammatory and Analgesic Properties : 1-(4-phenoxyphenyl)-3-(5-(substituted aryl)-1,3,4-oxadiazol-2-yl)propan-1-ones, another derivative, exhibit anti-inflammatory and analgesic properties, with lower ulcerogenic action and reduced MDA, suggesting their therapeutic potential (Husain et al., 2008).
Propriétés
IUPAC Name |
2-oxo-2-(4-phenoxyphenyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10O4/c15-13(14(16)17)10-6-8-12(9-7-10)18-11-4-2-1-3-5-11/h1-9H,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGZNZMXCYFYRSS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)C(=O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Oxo-2-(4-phenoxyphenyl)acetic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



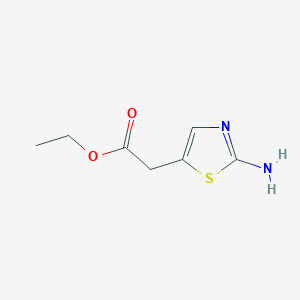
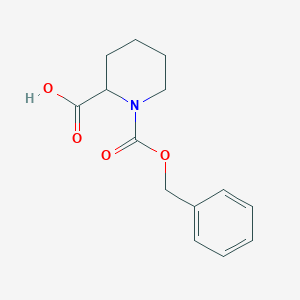
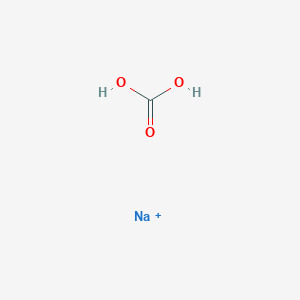
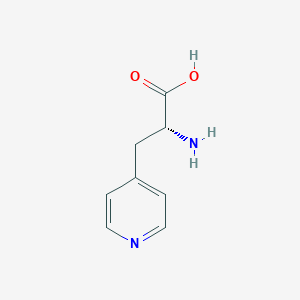
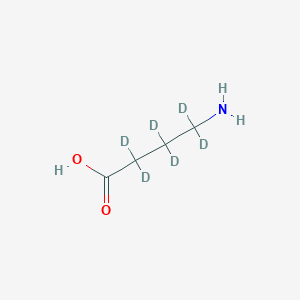
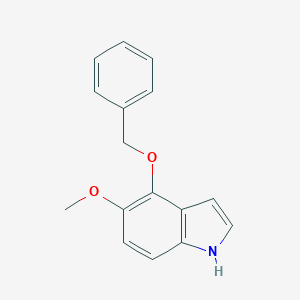
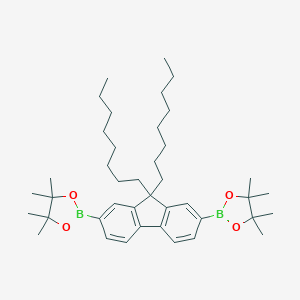


![Benzaldehyde, 3-methoxy-6-nitro-2-[(phenylsulfonyl)oxy]-](/img/structure/B31719.png)



